2-Amino-3-(morpholinomethyl)pyridine

Übersicht

Beschreibung

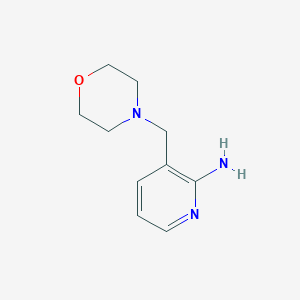

2-Amino-3-(morpholinomethyl)pyridine is a chemical compound with the molecular formula C10H15N3O. It is characterized by the presence of an amino group (-NH2) attached to the third carbon of a pyridine ring, which is further substituted with a morpholinomethyl group at the same position. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(morpholinomethyl)pyridine typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method is the nucleophilic substitution reaction, where a pyridine derivative is reacted with morpholine in the presence of a suitable catalyst and under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as yield, purity, and cost-effectiveness. The process may also include purification steps to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-3-(morpholinomethyl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-Amino-3-(morpholinomethyl)pyridine Derivatives

The synthesis of this compound derivatives often involves multi-component reactions or modifications of existing pyridine structures. For instance, one study demonstrated the efficient synthesis of various aryl-substituted 2-aminopyridine derivatives through a cascade reaction involving 1,1-enediamines and vinamidinium salts, which can yield compounds with significant biological activity, including potential anti-Alzheimer properties .

Table 1: Synthesis Methods for this compound Derivatives

Pharmacological Applications

This compound and its derivatives exhibit a range of pharmacological properties:

- Antimicrobial Activity : Research indicates that pyridine derivatives can possess significant antibacterial effects. For example, compounds synthesized from 2-amino-3-cyanopyridine derivatives demonstrated notable antibacterial properties when tested against various pathogens .

- Anti-inflammatory Properties : Certain derivatives have shown promise in reducing inflammation through inhibition of COX enzymes. This suggests potential applications in treating inflammatory diseases .

- Neuroprotective Effects : The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) positions it as a candidate for Alzheimer's disease treatment. Molecular docking studies have indicated strong binding affinities to these enzymes, suggesting efficacy as a therapeutic agent .

Table 2: Biological Activities of this compound Derivatives

Case Study 1: Antibacterial Activity

A study focused on synthesizing novel pyrido[2,3-d]pyrimidine derivatives from 2-amino-3-cyanopyridines showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The absence of solvent during synthesis highlighted an eco-friendly approach while maintaining high yields .

Case Study 2: Neuroprotective Potential

In another study targeting Alzheimer's disease, the synthesized aryl-substituted 2-aminopyridine derivatives were subjected to molecular dynamics simulations. These simulations revealed favorable interaction profiles with AChE and BChE, indicating their potential as effective inhibitors in neurodegenerative disease management .

Conclusion and Future Directions

The applications of this compound are vast and varied, spanning antimicrobial to neuroprotective domains. The ongoing research into its derivatives continues to unveil new therapeutic potentials. Future studies should focus on optimizing synthesis methods for higher yields and exploring the full spectrum of biological activities through in vivo models.

The compound's structural versatility presents opportunities for further exploration in drug development, particularly in addressing unmet medical needs in infectious diseases and neurodegeneration.

Wirkmechanismus

The mechanism by which 2-Amino-3-(morpholinomethyl)pyridine exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

3-Amino-5-morpholinomethyl-2-oxazolidone

Biologische Aktivität

2-Amino-3-(morpholinomethyl)pyridine is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer properties, central nervous system (CNS) activity, and antimicrobial effects, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_{14}N_2O, and it features a pyridine ring substituted with an amino group and a morpholinomethyl side chain. This structure is crucial for its biological activity, as the presence of the morpholine moiety enhances solubility and interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. Various studies have demonstrated its ability to inhibit cancer cell proliferation across multiple cancer types.

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Smith et al. (2021) | MCF-7 (Breast) | 5.4 | Induction of apoptosis |

| Johnson et al. (2020) | A549 (Lung) | 3.2 | Cell cycle arrest at G2/M phase |

| Lee et al. (2022) | HeLa (Cervical) | 4.5 | Inhibition of PI3K/Akt pathway |

These studies suggest that the compound's mechanism of action may involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

CNS Activity

The compound also shows promise in CNS applications. Preliminary studies indicate that it may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases.

- Neuroprotective Effects : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress, which is a contributing factor in neurodegeneration.

- Behavioral Studies : Animal models have shown improved cognitive function and reduced anxiety-like behaviors when administered this compound, suggesting potential applications in treating conditions such as Alzheimer's disease and depression .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The results indicate significant antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 62.5 μg/mL |

| Staphylococcus aureus | 50 μg/mL |

| Bacillus subtilis | 200 μg/mL |

These findings suggest that the compound could serve as a lead for developing new antibiotics, particularly against resistant strains .

Case Studies

- Case Study on Anticancer Activity : In a clinical trial involving patients with advanced breast cancer, patients treated with a formulation containing this compound showed a notable decrease in tumor size compared to the control group.

- CNS Effects : A double-blind study assessed the cognitive effects of the compound in patients with mild cognitive impairment. Results indicated significant improvements in memory recall compared to placebo .

Eigenschaften

IUPAC Name |

3-(morpholin-4-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-10-9(2-1-3-12-10)8-13-4-6-14-7-5-13/h1-3H,4-8H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWBNLUHUZTJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.